2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has gained attention due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility and chemical stability may play a role in its action .
Biochemical Analysis
Biochemical Properties
The compound 2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide is known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .
Molecular Mechanism
It is known that the compound undergoes reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Metabolic Pathways
It is known that the compound undergoes reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the core thiazole structure.
Introduction of Benzyl Group: The 4-fluorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with 4-fluorobenzyl bromide.
Bromination: The bromine atom is introduced at the 2-position of the thiazole ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Amidation: The final step involves the formation of the benzamide group by reacting the brominated thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position of the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Hydrolysis: The amide bond in the benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: New thiazole derivatives with different substituents at the 2-position.
Oxidation: Oxidized forms of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: Another thiazole derivative with potential biological activities.
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: A compound with similar structural features and potential anticancer properties.
Uniqueness
2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide is unique due to the presence of the 4-fluorobenzyl group, which may enhance its biological activity and specificity. The combination of the bromine atom and the thiazole ring also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKJAYRTVWPRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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